An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1H-pyrazol-3-yl)piperidine
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(1H-pyrazol-3-yl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis and characterization of 2-(1H-pyrazol-3-yl)piperidine, a heterocyclic compound of significant interest in medicinal chemistry. This molecule uniquely combines the structural features of pyrazole and piperidine, moieties that are prevalent in a wide array of pharmacologically active compounds. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Similarly, the piperidine scaffold is a cornerstone in the design of central nervous system (CNS) active drugs and other therapeutics. The strategic fusion of these two pharmacophores in 2-(1H-pyrazol-3-yl)piperidine presents a compelling synthetic target for the exploration of new chemical space in drug discovery.
This document offers a detailed, two-step synthetic pathway, beginning with the preparation of the key precursor, 2-(1H-pyrazol-3-yl)pyridine, followed by its catalytic hydrogenation to the target piperidine derivative. Each step is accompanied by a thorough explanation of the underlying chemical principles, detailed experimental protocols, and a discussion of the critical process parameters. Furthermore, this guide outlines the analytical techniques for the comprehensive characterization of the final compound, providing expected spectroscopic data to aid in its identification and purity assessment.
Synthetic Strategy: A Two-Step Approach
The synthesis of 2-(1H-pyrazol-3-yl)piperidine is most effectively achieved through a two-step sequence. The first step involves the construction of the pyrazole ring onto a pyridine backbone to form 2-(1H-pyrazol-3-yl)pyridine. The second, and final, step is the selective reduction of the pyridine ring to the desired piperidine.
Step 1: Synthesis of 2-(1H-Pyrazol-3-yl)pyridine
The synthesis of the pyrazole ring is a well-established transformation in heterocyclic chemistry. A common and efficient method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. In this synthesis, the necessary β-enaminone intermediate, 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one, is first prepared from 2-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA). This intermediate is then cyclized with hydrazine hydrate to yield the desired 2-(1H-pyrazol-3-yl)pyridine.
Mechanism: The reaction with DMF-DMA transforms the acetyl group of 2-acetylpyridine into a more reactive enaminone. The subsequent reaction with hydrazine hydrate proceeds via a nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an intramolecular condensation and elimination of dimethylamine and water to form the stable aromatic pyrazole ring.
Experimental Protocol:
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Preparation of 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one:
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To a solution of 2-acetylpyridine (1.0 eq) in a suitable solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (1.2 eq).
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Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude β-enaminone, which can be used in the next step without further purification.
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-
Synthesis of 2-(1H-pyrazol-3-yl)pyridine:
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Dissolve the crude 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one (1.0 eq) in ethanol.
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Add hydrazine hydrate (1.5 eq) to the solution.
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Heat the reaction mixture to 60°C for 30 minutes.[1]
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Cool the mixture to room temperature and remove the solvent under vacuum.[1]
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The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-(1H-pyrazol-3-yl)pyridine as a pale yellow solid.[1]
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Characterization Data for 2-(1H-Pyrazol-3-yl)pyridine:
| Property | Value | Reference |
| Molecular Formula | C₈H₇N₃ | [2] |
| Molecular Weight | 145.16 g/mol | [2] |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.66 (d, J = 4.8 Hz, 1H), 7.75 (d, J = 3.6 Hz, 2H), 7.67 (d, J = 2Hz, 1H), 7.23-7.27 (m, 1H), 6.81 (d, J = 2Hz, 1H) | [3] |
Step 2: Catalytic Hydrogenation of 2-(1H-Pyrazol-3-yl)pyridine to 2-(1H-Pyrazol-3-yl)piperidine
The reduction of the pyridine ring to a piperidine is a classic transformation, typically achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions is crucial to ensure the selective reduction of the pyridine ring while preserving the pyrazole moiety. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a highly effective catalyst for this transformation, particularly when carried out in an acidic medium like glacial acetic acid.[4][5] The acidic conditions protonate the pyridine nitrogen, facilitating its reduction.
Mechanism: The catalytic hydrogenation proceeds via the adsorption of the pyridine ring onto the surface of the heterogeneous catalyst. Hydrogen gas, also adsorbed on the catalyst surface, is then added across the double bonds of the pyridine ring in a stepwise manner until the fully saturated piperidine ring is formed. The pyrazole ring is generally more resistant to hydrogenation under these conditions due to its different electronic nature.[6]
Experimental Protocol (Proposed):
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In a high-pressure autoclave, dissolve 2-(1H-pyrazol-3-yl)pyridine (1.0 eq) in glacial acetic acid.
-
Add a catalytic amount of Platinum(IV) oxide (PtO₂, ~5-10 mol%).
-
Seal the autoclave and purge with hydrogen gas.
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Heat the reaction mixture to 50-80°C with vigorous stirring.
-
Monitor the reaction progress by TLC or by monitoring the hydrogen uptake. The reaction is typically complete within 4-24 hours.
-
After completion, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the glacial acetic acid under reduced pressure.
-
Dissolve the residue in water and basify with a concentrated solution of sodium hydroxide or potassium carbonate to a pH > 10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(1H-pyrazol-3-yl)piperidine.
-
Further purification can be achieved by column chromatography on silica gel or by recrystallization.
Characterization of 2-(1H-Pyrazol-3-yl)piperidine
Thorough characterization of the final product is essential to confirm its identity and purity. The following analytical techniques are recommended:
Physicochemical Properties (Predicted):
| Property | Value |
| Molecular Formula | C₈H₁₃N₃ |
| Molecular Weight | 151.21 g/mol |
| XLogP3 | 0.9 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
Spectroscopic Data (Expected):
-
¹H NMR Spectroscopy:
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The spectrum is expected to show characteristic signals for the piperidine ring protons, typically in the range of δ 1.5-3.5 ppm. The proton at the C2 position of the piperidine ring, being adjacent to the pyrazole, will likely appear as a multiplet at a downfield-shifted position compared to other piperidine protons.
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The pyrazole ring protons will appear as distinct signals, with the C4-H proton typically appearing as a triplet or doublet of doublets around δ 6.0-6.5 ppm, and the C5-H proton at a more downfield position.
-
The N-H protons of both the pyrazole and piperidine rings will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.
-
-
¹³C NMR Spectroscopy:
-
The spectrum will show eight distinct carbon signals. The piperidine carbons are expected in the aliphatic region (δ 20-60 ppm), with the C2 carbon being the most downfield-shifted due to the attachment of the pyrazole ring.
-
The pyrazole carbons will appear in the aromatic region (δ 100-150 ppm).
-
-
Mass Spectrometry:
-
The mass spectrum (e.g., via ESI-MS) should show a prominent molecular ion peak [M+H]⁺ at m/z 152.1182.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will show characteristic N-H stretching vibrations for both the pyrazole and piperidine rings, typically in the region of 3200-3400 cm⁻¹.
-
C-H stretching vibrations for the aliphatic piperidine ring will be observed below 3000 cm⁻¹, while aromatic C-H stretches from the pyrazole ring will appear above 3000 cm⁻¹.
-
Safety Considerations
-
General Precautions: Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Hydrazine hydrate is highly toxic and a suspected carcinogen. It should be handled with extreme caution.
-
Platinum(IV) oxide is a flammable solid and should be handled with care.
-
Hydrogen gas is highly flammable and explosive. High-pressure hydrogenation should only be performed by trained personnel using appropriate equipment in a designated area.
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with institutional and local regulations.
Conclusion
This technical guide outlines a robust and reliable synthetic route for the preparation of 2-(1H-pyrazol-3-yl)piperidine. The two-step process, involving the initial formation of a pyrazolyl-pyridine precursor followed by catalytic hydrogenation, provides a clear and efficient pathway to the target molecule. The detailed protocols and mechanistic insights are intended to provide researchers with the necessary information to successfully synthesize and characterize this valuable heterocyclic compound. The predicted characterization data serves as a useful reference for the identification and quality control of the final product. The synthesis of 2-(1H-pyrazol-3-yl)piperidine opens avenues for further exploration of its pharmacological potential and its utility as a building block in the development of new therapeutic agents.
References
- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(8), 2885-2887.
-
Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (n.d.). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile. PubChem. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Piperidinone. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Oxo-5-(piperidin-1-yl)-2,3-dihydro-1H-pyrazole-4-carbonitrile. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(1H-Pyrazol-3-Yl)Pyridine. PubChem. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, structural and spectral analysis of 1-(pyrazin-2-yl) piperidin-2-ol by density functional theory. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 13Pz–15Pz in DMSO-d6 at 50°C. Retrieved from [Link]
-
ACS Omega. (2019, September 4). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions between 1,3-Dicarbonyl Compounds and N-Amino-2-iminopyridines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-(1H-pyrazol-3-YL) phenols. Retrieved from [Link]
-
Organic Chemistry Frontiers. (n.d.). Selective access to dipyrazolo-fused pyridines via formal [3 + 2 + 1] heteroannulation of methyl ketones with pyrazol-5-amines. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Tuning the spin-transition properties of pyrene decorated 2,6- Bispyrazolylpyridine based Fe(II) complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR spectral characteristics of 1H-pyrazole Tabela 1. Retrieved from [Link]
-
ResearchGate. (n.d.). Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. Retrieved from [Link]
-
SpectraBase. (n.d.). 1-(2-Pyridyl) piperazine - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]
-
FooDB. (2011, September 21). Showing Compound 2-Piperidinone (FDB028421). Retrieved from [Link]
-
RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Selective Partial Reduction of Various Heteroaromatic Compounds with Bridgehead Nitrogen via Birch Reduction Protocol. PubMed Central. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR spectra of.... Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-(1H-Pyrazol-3-Yl)Pyridine | C8H7N3 | CID 2797657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(1H-PYRAZOL-3-YL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. globalresearchonline.net [globalresearchonline.net]
